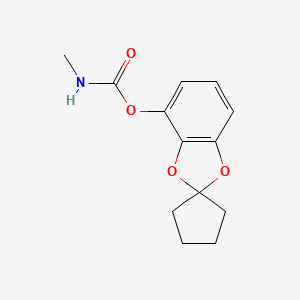
Spiro(1,3-benzodioxole-2,1'-cyclopentan)-4-ol, methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate is a chemical compound with a unique spiro structure. This compound is characterized by a spiro linkage between a benzodioxole ring and a cyclopentane ring, with a hydroxyl group and a methylcarbamate group attached. The spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate typically involves the formation of the spiro linkage through a cyclization reaction. One common method involves the reaction of a benzodioxole derivative with a cyclopentanone derivative under acidic or basic conditions to form the spiro linkage. The hydroxyl group and methylcarbamate group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
In an industrial setting, the production of Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the methylcarbamate can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate is investigated for its potential therapeutic properties. It may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial effects, which could be harnessed for the development of new medications.
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mécanisme D'action
The mechanism of action of Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate involves its interaction with specific molecular targets. The hydroxyl and methylcarbamate groups can form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The spiro structure may also influence the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro(1,3-benzodioxole-2,1’-cyclopentane)
- Spiro(1,3-benzodioxole-2,1’-cyclopentan)-5-amine
- Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-one
Uniqueness
Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate is unique due to the presence of both a hydroxyl group and a methylcarbamate group, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
22781-25-5 |
|---|---|
Formule moléculaire |
C13H15NO4 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
spiro[1,3-benzodioxole-2,1'-cyclopentane]-4-yl N-methylcarbamate |
InChI |
InChI=1S/C13H15NO4/c1-14-12(15)16-9-5-4-6-10-11(9)18-13(17-10)7-2-3-8-13/h4-6H,2-3,7-8H2,1H3,(H,14,15) |
Clé InChI |
WWLOOFVJDXLDAS-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=CC2=C1OC3(O2)CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
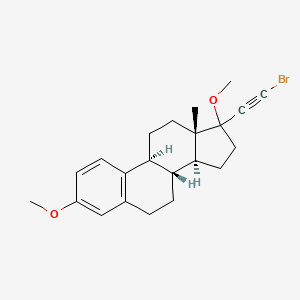
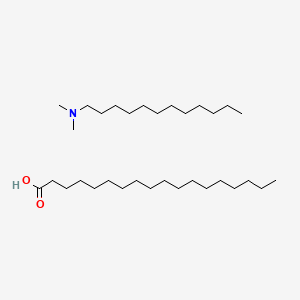
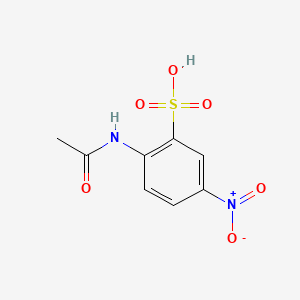
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)
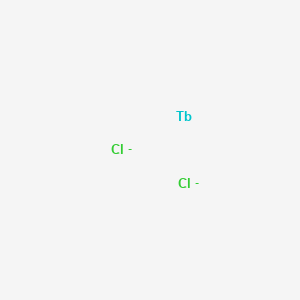
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
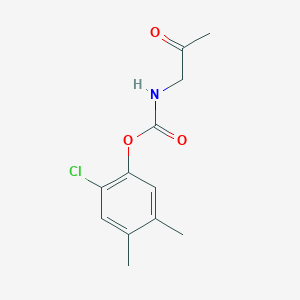
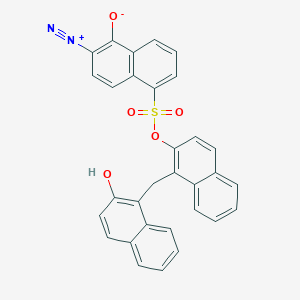
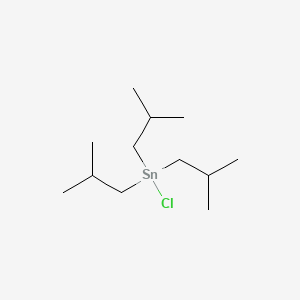
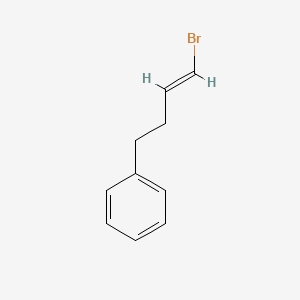
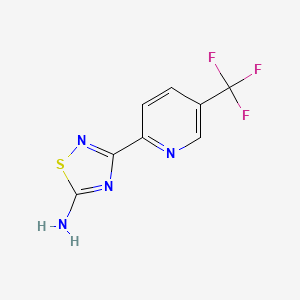
![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
